2-Amino-8-chloro[1,2,4]triazolo[1,5-a]pyridine-6-methanol
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Overview
Description
{2-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol is a heterocyclic compound that features a triazolo-pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyridine core . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound can be scaled up using the microwave-mediated synthesis method. This approach ensures high yields and purity of the final product, making it viable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
{2-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro positions, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazolo-pyridine derivatives.
Scientific Research Applications
{2-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in targeting kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of {2-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function and leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-triazolo[4,3-a]pyridine: Shares the triazolo-pyridine core structure and exhibits similar chemical properties.
Uniqueness
{2-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H7ClN4O |
---|---|
Molecular Weight |
198.61 g/mol |
IUPAC Name |
(2-amino-8-chloro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol |
InChI |
InChI=1S/C7H7ClN4O/c8-5-1-4(3-13)2-12-6(5)10-7(9)11-12/h1-2,13H,3H2,(H2,9,11) |
InChI Key |
BMBPZBYNCFYWOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1CO)N)Cl |
Origin of Product |
United States |
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